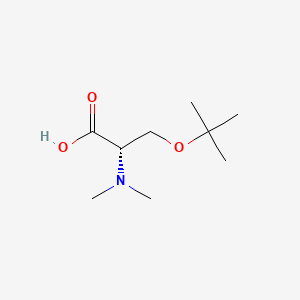
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butyl esters: These esters have similar structural features and are used in organic synthesis.
tert-Butyl carbamates: These compounds are used as protecting groups in organic synthesis and share the tert-butyl group.
Uniqueness
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butoxy and dimethylamino groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
PKINVVXBSOCSOY-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CC(C)(C)OCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


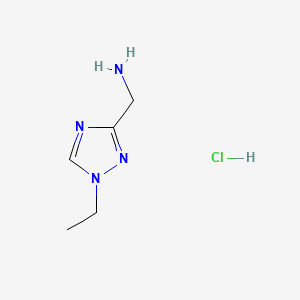
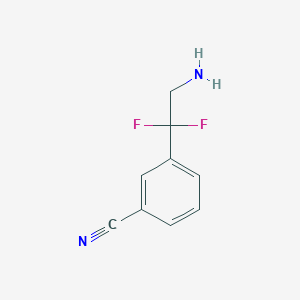
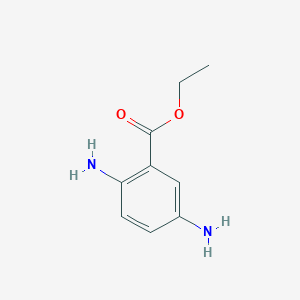
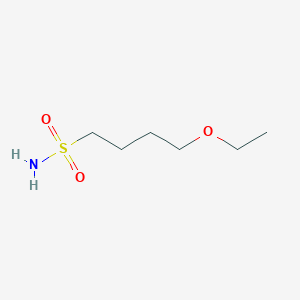
![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
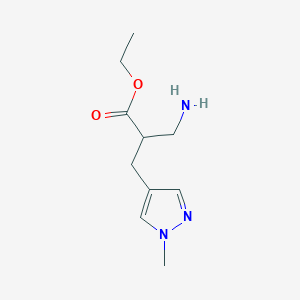
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
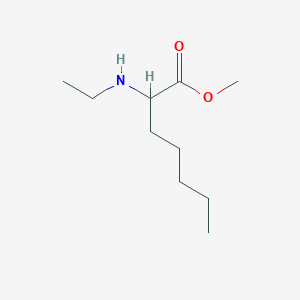
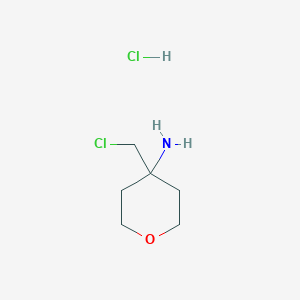
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
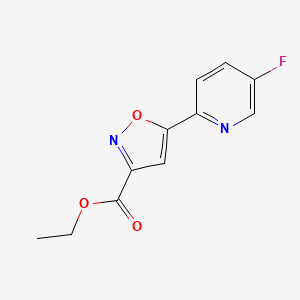
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
